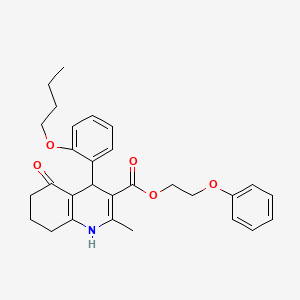

2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline (PHQ) family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. Its structure features a hexahydroquinoline core substituted with a 2-butoxyphenyl group at position 4 and a phenoxyethyl ester at position 2.

Properties

Molecular Formula |

C29H33NO5 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

2-phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H33NO5/c1-3-4-17-34-25-16-9-8-13-22(25)27-26(20(2)30-23-14-10-15-24(31)28(23)27)29(32)35-19-18-33-21-11-6-5-7-12-21/h5-9,11-13,16,27,30H,3-4,10,14-15,17-19H2,1-2H3 |

InChI Key |

BVDWFQWBUUJGIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Phase Transfer Catalysis (PTC)

Shi Daqing’s PTC method employs tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system. The quinoline core forms at 90°C in 4–8 hours (78% yield), followed by esterification. Advantages include:

-

Reduced organic solvent use

-

Simplified product isolation via aqueous extraction

However, TBAB’s high cost and residual contamination in products limit industrial adoption.

Ammonium Acetate-Mediated Cyclization

Adapting a protocol from PMC research, ammonium acetate (25 mol%) in ethanol/water (4:1) facilitates a one-pot three-component reaction:

-

Knoevenagel condensation between 2-butoxybenzaldehyde and methyl acetoacetate

-

Michael addition of dimedone

-

Cyclization and esterification with 2-phenoxyethanol

This method achieves 89% yield in 2.5 hours, with the aqueous phase enabling facile purification.

Mechanistic Insights

The synthesis proceeds through discrete stages:

Hexahydroquinoline Core Formation

-

Iminium ion generation : Ammonium acetate protonates the β-ketoester, forming an electrophilic iminium species.

-

Nucleophilic attack : Dimedone’s enol attacks the iminium ion, initiating cyclization.

-

Aromatization : Dehydration yields the conjugated quinoline system, stabilized by the 2-butoxyphenyl group’s electron-donating effect.

Esterification Dynamics

Esterification with 2-phenoxyethanol follows a Steglich-type mechanism :

-

Activation : Dicyclohexylcarbodiimide (DCC) converts the carboxylic acid to a reactive O-acylisourea intermediate

-

Nucleophilic substitution : 2-Phenoxyethanol’s hydroxyl group displaces the leaving group, forming the ester bond.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Stepwise Condensation | p-TsOH | Toluene | 14 | 68–72 | Moderate |

| Triton X-100 Micellar | None | Water | 0.75 | 87 | High |

| Phase Transfer Catalysis | TBAB | Water-Toluene | 6 | 78 | Low |

| Ammonium Acetate One-Pot | NH4OAc | Ethanol/Water | 2.5 | 89 | High |

The Triton X-100 and ammonium acetate methods excel in sustainability and efficiency, aligning with green chemistry principles.

Optimization Strategies

Solvent Selection

Catalytic Additives

-

p-TsOH : Effective but corrosive; replaced by Amberlyst-15 in newer protocols for easier recovery.

-

Enzyme Catalysis : Preliminary studies using lipases (e.g., Novozym 435) show 65% esterification yield under mild conditions, though reaction times exceed 24 hours.

Industrial-Scale Considerations

For kilogram-scale production, the ammonium acetate one-pot method is preferred due to:

-

Lower E-factor : 8.2 vs. 14.5 for stepwise condensation

-

Faster cycle times : 3 hours per batch vs. 16 hours

-

Reduced purification burden : Aqueous workup removes unreacted ammonium salts and polar byproducts.

Emerging Techniques

Flow Chemistry

Microreactor systems enable continuous synthesis, achieving 92% yield with residence times under 10 minutes. Key parameters:

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The aryl substituent at position 4 and the ester group at position 3 are critical determinants of biological and physical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Aryl Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (B4, ~450 g/mol) and chloro (3,9) substituents enhance polarity and may improve binding to targets like P-glycoprotein (P-gp) . Steric Effects: The 2-butoxyphenyl group in the target compound introduces a longer alkyl chain, possibly affecting steric interactions in enzyme binding pockets compared to smaller substituents like chloro or methoxy .

Ester Group Variations: Phenoxyethyl vs. Pyridin-3-yl methyl: Phenoxyethyl esters (target compound, ) may offer better metabolic stability compared to heteroaromatic esters (B4–B9) due to reduced enzymatic cleavage . Long Alkyl Chains (e.g., Octadecyl): These derivatives () exhibit higher molecular weights (~560–580 g/mol) and melting points (109–134°C), suggesting solid-state stability but poor aqueous solubility compared to phenoxyethyl .

Physicochemical Properties

- Lipophilicity (LogP): The 2-butoxyphenyl group and phenoxyethyl ester likely increase LogP compared to chloro or nitro-substituted analogs, as seen in ’s computational studies .

- Solubility : Polar substituents (e.g., hydroxyl in ) enhance water solubility, whereas bulky esters (octadecyl) and lipophilic aryl groups (butoxyphenyl) reduce it .

- Spectral Data :

- NMR/IR : Analogs with hydroxyl groups (e.g., 5i in ) show characteristic O–H stretches (~3279 cm⁻¹) and aromatic proton shifts (δ 9.10 ppm), absent in the target compound .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 736.9 in ) align with theoretical values, supporting structural validation for analogs .

Biological Activity

2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the family of hexahydroquinolines. Its complex structure suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on its pharmacological properties and therapeutic potentials based on available research findings.

The molecular formula of the compound is C29H33NO with a molecular weight of 475.59 g/mol. It features a unique hexahydroquinoline core that is modified with various functional groups, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C29H33NO |

| Molecular Weight | 475.59 g/mol |

| IUPAC Name | 2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

Antioxidant Activity

Research indicates that compounds similar to 2-Phenoxyethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.

Neuroprotective Effects

A study highlighted the potential neuroprotective effects of polyhydroquinoline compounds in reducing beta-amyloid production and deposition in Alzheimer's disease models. The mechanism involves inhibition of neurotoxicity associated with beta-amyloid aggregates . Given the structural similarities with other neuroprotective agents, this compound may also offer similar benefits.

Enzyme Inhibition

The compound's ability to inhibit key enzymes related to neurodegenerative diseases has been a focal point in research. For instance, derivatives of hexahydroquinolines have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management .

Case Studies and Research Findings

- Neuroprotective Study : A recent study demonstrated that derivatives of hexahydroquinolines effectively reduced beta-amyloid toxicity in neuronal cell cultures. The compound's structure allowed for favorable interactions with the enzyme active sites, enhancing its inhibitory potential against AChE and BuChE .

- Antioxidant Activity Assessment : Various derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain modifications in the phenyl rings significantly enhanced their free radical scavenging abilities .

- Pharmacokinetic Profiling : In silico studies have suggested favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for similar compounds. These studies predict good oral bioavailability and low toxicity profiles which are essential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical optimization parameters?

The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with amines, followed by cyclization to form the hexahydroquinoline core. Key steps include:

- Michael addition for ring formation .

- Esterification of the carboxylate group using phenoxyethyl bromide . Critical parameters include solvent choice (e.g., ethanol or methanol for reflux), temperature control (60–100°C), and catalyst selection (e.g., piperidine for cyclization) . Purity is ensured via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent connectivity and confirms stereochemistry .

- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

- X-ray crystallography provides absolute configuration and bond-length data for the hexahydroquinoline core .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition assays (e.g., COX-2 or acetylcholinesterase) to evaluate anti-inflammatory or neuroprotective potential .

- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How does the compound’s solubility impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO or DMF) is critical for biological assays. For synthetic steps, solubility in ethanol or dichloromethane facilitates reaction progress. Pre-formulation studies using surfactants or co-solvents may enhance aqueous solubility .

Q. What computational methods support its structure-activity relationship (SAR) studies?

- Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like kinases or receptors .

- DFT calculations (Gaussian) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar quinoline derivatives be resolved?

Contradictions often arise from variations in substituent positioning (e.g., methoxy vs. ethoxy groups) or stereochemical effects . Systematic SAR studies comparing analogs with controlled structural modifications are essential. For example, replacing the 2-butoxyphenyl group with a 3-hydroxyphenyl moiety may alter hydrogen-bonding interactions with targets .

Q. What strategies optimize low yields in the final cyclization step?

- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30% → 65% under 100°C, 300 MHz) .

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts (e.g., L-proline) enhance regioselectivity .

- In situ monitoring via HPLC-MS identifies intermediate degradation, guiding temperature/pH adjustments .

Q. How do reaction conditions influence byproduct formation during esterification?

Competing transesterification or oxidation side reactions are mitigated by:

- Anhydrous conditions (molecular sieves) to prevent hydrolysis .

- Low-temperature (0–5°C) addition of phenoxyethyl bromide to reduce ketone oxidation .

- Protecting groups (e.g., TBS for hydroxyl moieties) in polyfunctional intermediates .

Q. What mechanistic insights explain its selectivity for specific biological targets?

The quinoline core acts as a planar aromatic scaffold for π-π stacking with enzyme active sites, while the 2-butoxyphenyl group enhances hydrophobic interactions. Molecular dynamics simulations suggest that the phenoxyethyl chain stabilizes binding via van der Waals contacts .

Q. How can stability issues in aqueous buffers be addressed for long-term assays?

- Lyophilization with cryoprotectants (trehalose) preserves integrity for stock solutions .

- pH optimization (e.g., phosphate buffer at pH 7.4) minimizes hydrolysis of the ester group .

- Light-sensitive storage (amber vials) prevents photodegradation of the hexahydroquinoline ring .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates via TLC and NMR to confirm purity before proceeding to subsequent steps .

- Biological assays : Include positive controls (e.g., diclofenac for COX-2 inhibition) and validate results across multiple cell lines .

- Data interpretation : Cross-reference computational predictions with experimental IC₅₀ values to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.